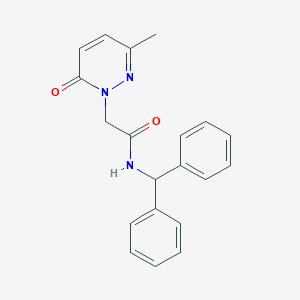

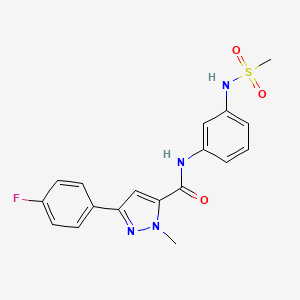

![molecular formula C15H21NO4 B2966517 3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid CAS No. 927965-76-2](/img/structure/B2966517.png)

3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid, also known as EMPA, is a chemical compound that has been studied for its potential therapeutic applications in various fields, including cardiovascular diseases, diabetes, and cancer. EMPA belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are a new generation of anti-diabetic drugs that act by inhibiting glucose reabsorption in the kidneys.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Optical Resolution and Crystal Structure Analysis : Sakai et al. (1993) discussed the optical resolution of 1-(3-methoxyphenyl)ethylamine, a key intermediate for new phenyl carbamate drugs, using mandelic acid. This work highlights the importance of stereochemistry in drug development and the application of crystallography in understanding molecular arrangements (Sakai et al., 1993).

Renewable Building Blocks for Polymer Synthesis : Trejo-Machin et al. (2017) explored phloretic acid as a sustainable alternative to phenol for enhancing the reactivity of molecules towards benzoxazine ring formation. This research demonstrates the potential of renewable resources in creating materials with desirable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Extraction Techniques for Carboxylic Acids : Keshav et al. (2009) investigated the extraction of propionic acid using Aliquat 336 in various diluents, a process relevant for the recovery of carboxylic acids from fermentation broths. This study is crucial for the chemical and pharmaceutical industries, showcasing a method for separating and purifying key compounds (Keshav et al., 2009).

Enzymatic Resolution of Alcohols : The work by Kita et al. (2000) presented 1-ethoxyvinyl esters as acyl donors for the enzymatic resolution of racemic alcohols, highlighting a convenient method for producing enantiomerically pure substances. This research contributes to synthetic organic chemistry, especially in the context of pharmaceutical synthesis (Kita et al., 2000).

Wirkmechanismus

Mode of Action

Based on its structure, it can be inferred that it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic compounds with the help of a metal catalyst, typically palladium. The process involves oxidative addition, transmetalation, and reductive elimination steps .

Result of Action

Based on its potential participation in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

Action Environment

The action, efficacy, and stability of 3-{[1-(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or enzymes that can interact with it. For instance, the rate of Suzuki–Miyaura cross-coupling reactions can be influenced by the type of boron reagent used and the reaction conditions .

Eigenschaften

IUPAC Name |

4-[1-(2-ethoxy-5-methylphenyl)ethylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-20-13-6-5-10(2)9-12(13)11(3)16-14(17)7-8-15(18)19/h5-6,9,11H,4,7-8H2,1-3H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEPFRJNIIIEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C(C)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

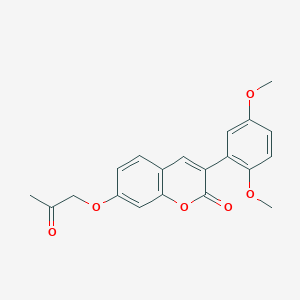

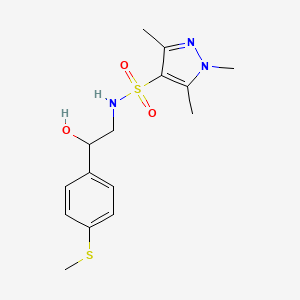

![3-[[5-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2966437.png)

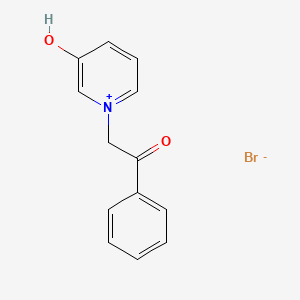

![1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2966439.png)

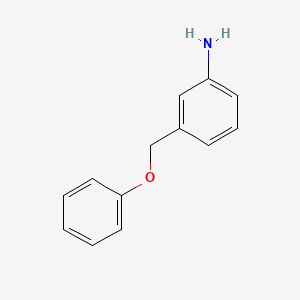

![4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2966440.png)

![Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2966442.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2966443.png)

![1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2966449.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2966451.png)

![3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2966456.png)